Adinazolam Adinazolam Adinazolam, also known as U-41123adinazolam, belongs to the class of organic compounds known as 1, 2, 4-triazolo[4, 3-a][1, 4]benzodiazepines. These are aromatic compounds containing a 1, 4-benzodiazepine fused to and sharing a nitrogen atom with a 1, 2, 4-triazole ring. Adinazolam is a drug which is used for the treatment of anxiety and status epilepticus. Adinazolam is considered to be a practically insoluble (in water) and relatively neutral molecule. Adinazolam has been detected in multiple biofluids, such as urine and blood. Within the cell, adinazolam is primarily located in the membrane (predicted from logP).
Adinazolam is a triazolo[4,3-a][1,4]benzodiazepine having a dimethylaminomethyl group at the 1-position, a phenyl group at the 6-position and a chloro substituent at the 8-position. It has a role as a sedative, an anxiolytic drug, an anticonvulsant and an antidepressant.
Adinazolam (Deracyn®) is a benzodiazepine derivative with anxiolytic, anticonvulsant, sedative, and antidepressant properties. Adinazolam was first developed to enhance the antidepressant effects of [alprazolam]. It has never been approved by the FDA for clinical use.
Brand Name: Vulcanchem
CAS No.: 37115-32-5
VCID: VC0517269
InChI: InChI=1S/C19H18ClN5/c1-24(2)12-18-23-22-17-11-21-19(13-6-4-3-5-7-13)15-10-14(20)8-9-16(15)25(17)18/h3-10H,11-12H2,1-2H3
SMILES: CN(C)CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4
Molecular Formula: C19H18ClN5
Molecular Weight: 351.8 g/mol

Adinazolam

CAS No.: 37115-32-5

Inhibitors

VCID: VC0517269

Molecular Formula: C19H18ClN5

Molecular Weight: 351.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Adinazolam - 37115-32-5

CAS No. 37115-32-5
Product Name Adinazolam
Molecular Formula C19H18ClN5
Molecular Weight 351.8 g/mol
IUPAC Name 1-(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)-N,N-dimethylmethanamine
Standard InChI InChI=1S/C19H18ClN5/c1-24(2)12-18-23-22-17-11-21-19(13-6-4-3-5-7-13)15-10-14(20)8-9-16(15)25(17)18/h3-10H,11-12H2,1-2H3
Standard InChIKey GJSLOMWRLALDCT-UHFFFAOYSA-N
SMILES CN(C)CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4
Canonical SMILES CN(C)CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4
Appearance Solid powder
Physical Description Solid
Description Adinazolam, also known as U-41123adinazolam, belongs to the class of organic compounds known as 1, 2, 4-triazolo[4, 3-a][1, 4]benzodiazepines. These are aromatic compounds containing a 1, 4-benzodiazepine fused to and sharing a nitrogen atom with a 1, 2, 4-triazole ring. Adinazolam is a drug which is used for the treatment of anxiety and status epilepticus. Adinazolam is considered to be a practically insoluble (in water) and relatively neutral molecule. Adinazolam has been detected in multiple biofluids, such as urine and blood. Within the cell, adinazolam is primarily located in the membrane (predicted from logP).
Adinazolam is a triazolo[4,3-a][1,4]benzodiazepine having a dimethylaminomethyl group at the 1-position, a phenyl group at the 6-position and a chloro substituent at the 8-position. It has a role as a sedative, an anxiolytic drug, an anticonvulsant and an antidepressant.
Adinazolam (Deracyn®) is a benzodiazepine derivative with anxiolytic, anticonvulsant, sedative, and antidepressant properties. Adinazolam was first developed to enhance the antidepressant effects of [alprazolam]. It has never been approved by the FDA for clinical use.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Adinazolamum; Deracyn; Adinazolamum.
Reference 1: Leussis MP, Lawson K, Stone K, Andersen SL. The enduring effects of an adolescent social stressor on synaptic density, part II: Poststress reversal of synaptic loss in the cortex by adinazolam and MK-801. Synapse. 2008 Mar;62(3):185-92. PubMed PMID: 18081181.
2: Venkatakrishnan K, Culm KE, Ehrenberg BL, Harmatz JS, Corbett KE, Fleishaker JC, Greenblatt DJ. Kinetics and dynamics of intravenous adinazolam, N-desmethyl adinazolam, and alprazolam in healthy volunteers. J Clin Pharmacol. 2005 May;45(5):529-37. PubMed PMID: 15831776.
3: Venkatakrishnan K, von Moltke LL, Duan SX, Fleishaker JC, Shader RI, Greenblatt DJ. Kinetic characterization and identification of the enzymes responsible for the hepatic biotransformation of adinazolam and N-desmethyladinazolam in man. J Pharm Pharmacol. 1998 Mar;50(3):265-74. PubMed PMID: 9600717.
4: Ajir K, Smith M, Lin KM, Fleishaker JC, Chambers JH, Anderson D, Nuccio I, Zheng Y, Poland RE. The pharmacokinetics and pharmacodynamics of adinazolam: multi-ethnic comparisons. Psychopharmacology (Berl). 1997 Feb;129(3):265-70. PubMed PMID: 9084065.
5: Fraser AD, Bryan W. Evaluation of the Abbott TDx serum benzodiazepine immunoassay for the analysis of lorazepam, adinazolam, and N-desmethyladinazolam. J Anal Toxicol. 1995 Sep;19(5):281-4. PubMed PMID: 7500613.
6: Fleishaker JC, Garzone PD, Chambers JH, Sirocco K, Weingartner H. Comparison of the spectrum of cognitive effects of alprazolam and adinazolam after single doses in healthy subjects. Psychopharmacology (Berl). 1995 Jul;120(2):169-76. PubMed PMID: 7480549.
7: Ogata M, Tahara T, Nishimura T. NMR spectroscopic characterization of adinazolam mesylate: pH-dependent structure change in aqueous solution and active methylene. J Pharm Sci. 1995 Jun;84(6):786-90. PubMed PMID: 7562424.
8: Carter CS, Fawcett J, Hertzman M, Papp LA, Jones W, Patterson WM, Swinson RP, Weise CC, Maddock RJ, Denahan AQ, et al. Adinazolam-SR in panic disorder with agoraphobia: relationship of daily dose to efficacy. J Clin Psychiatry. 1995 May;56(5):202-10. PubMed PMID: 7737960.
9: Stemm NL, Skoug JW, Robins RH. Gradient high performance liquid chromatographic assay for degradation products of adinazolam mesylate in a sustained release tablet formulation. Pharm Res. 1995 May;12(5):738-45. PubMed PMID: 7479561.
10: Wilcox CS, Ryan PJ, Morrissey JL, Cohn JB, DeFrancisco DF, Linden RD, Heiser JF. A fixed-dose study of adinazolam-SR tablets in generalized anxiety disorder. Prog Neuropsychopharmacol Biol Psychiatry. 1994 Oct;18(6):979-93. PubMed PMID: 7824763.
PubChem Compound 37632
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator